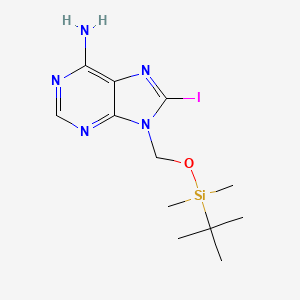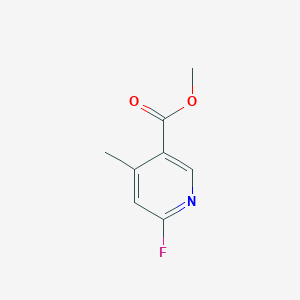
rac-(1R,2R)-1,2-dibromocyclobutane, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-1,2-dibromocyclobutane, trans: is a chemical compound that belongs to the class of organobromides. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, specifically the (1R,2R) and (1S,2S) forms. This compound is characterized by the presence of two bromine atoms attached to a cyclobutane ring in a trans configuration, which means the bromine atoms are on opposite sides of the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-1,2-dibromocyclobutane, trans can be achieved through several methods. One common approach involves the bromination of cyclobutene. This reaction typically uses bromine (Br₂) as the brominating agent and is carried out in an inert solvent such as carbon tetrachloride (CCl₄) under controlled temperature conditions to ensure the trans configuration of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired trans isomer. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: rac-(1R,2R)-1,2-dibromocyclobutane, trans undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclobutene.
Reduction Reactions: The bromine atoms can be reduced to form cyclobutane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in acetic acid.
Major Products:
Substitution: Formation of 1,2-dihydroxycyclobutane or 1,2-diaminocyclobutane.
Elimination: Formation of cyclobutene.
Reduction: Formation of cyclobutane.
Aplicaciones Científicas De Investigación
rac-(1R,2R)-1,2-dibromocyclobutane, trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which rac-(1R,2R)-1,2-dibromocyclobutane, trans exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms of the cyclobutane ring. In elimination reactions, the compound undergoes dehydrohalogenation to form a double bond, resulting in the formation of cyclobutene.
Comparación Con Compuestos Similares
rac-(1R,2R)-1,2-dichlorocyclobutane, trans: Similar structure but with chlorine atoms instead of bromine.
rac-(1R,2R)-1,2-diiodocyclobutane, trans: Similar structure but with iodine atoms instead of bromine.
rac-(1R,2R)-1,2-difluorocyclobutane, trans: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: rac-(1R,2R)-1,2-dibromocyclobutane, trans is unique due to the specific properties imparted by the bromine atoms, such as their size, electronegativity, and reactivity
Propiedades
Fórmula molecular |
C4H6Br2 |
|---|---|
Peso molecular |
213.90 g/mol |
Nombre IUPAC |
1,2-dibromocyclobutane |
InChI |
InChI=1S/C4H6Br2/c5-3-1-2-4(3)6/h3-4H,1-2H2 |
Clave InChI |
LGAGUISFTUGUHO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[6-(3-Ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12309612.png)

![[4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12309618.png)
![6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B12309626.png)
![rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12309634.png)
![Methyl 6-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12309639.png)

![(6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione](/img/structure/B12309649.png)
![1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309650.png)

![4-Phenyl-3-[2-(triphenyl-lambda5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one](/img/structure/B12309670.png)

